![molecular formula C8H4F3IN2 B1326514 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile CAS No. 852569-35-8](/img/structure/B1326514.png)
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Overview
Description
The compound 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a multifaceted molecule that serves as an intermediate in various chemical syntheses. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be extrapolated to understand the subject of interest.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to introduce functional groups and achieve the desired molecular architecture. For instance, the synthesis of 4,5-Diamino-2-(trifluoromethyl)benzonitrile was achieved through a nonchromatographic process starting from 4-amino-2-(trifluoromethyl)benzonitrile, indicating the potential for efficient synthesis routes for similar compounds . Another example is the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, which was synthesized from m-fluoro-(trifluoromethyl)benzene through bromination, Grignard reaction, cyanidation, and amination . These methods could be adapted for the synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile by incorporating an appropriate iodination step.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, NMR, IR, and UV/Vis spectroscopy. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was elucidated, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole was established by X-ray crystallography, revealing the presence of S≡O close contact and NH≡N hydrogen bonds . These techniques could be employed to analyze the molecular structure of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, providing insights into its three-dimensional conformation and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the Dimroth rearrangement of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomer under basic conditions indicates the potential for isomerization reactions in compounds with similar structures . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization suggests that compounds with amino and halogen substituents on a benzene ring can undergo ring closure and oxidation reactions . These reactions could be relevant to the chemical behavior of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their solubility, melting points, and spectroscopic data. For example, the synthesis and characterization of pyrazole compounds provided insights into their optoelectronic properties through HOMO-LUMO and NLO analyses . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles indicates that compounds with similar structures may also exhibit biological activity . These properties are crucial for understanding the potential applications of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in pharmaceuticals or as a material in electronic devices.
Scientific Research Applications
Selective Continuous Flow Iodination
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile's synthesis can involve iodination of related compounds via C–H lithiation under continuous flow conditions. This process has been studied for its efficiency and selectivity, particularly focusing on the formation of regioisomers. Innovations in continuous flow methodology allow for the direct spectroscopic observation of equilibrating aryl lithium species, enabling a deeper understanding of reaction mechanisms and the optimization of yields (Dunn et al., 2018).
Synthesis as an Intermediate for Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions leading to compounds like bicalutamide, showcasing an environmentally friendly and practical synthesis method (Tong-bin, 2012). Moreover, its derivatization into 4-isothiocyanato-2-(trifluoromethyl)benzonitrile for the synthesis of androgen receptor antagonists further illustrates its utility in medicinal chemistry (Zhi-yu, 2012).
Development of Efficient Synthetic Processes
Efficient synthetic processes for derivatives of 4-amino-2-(trifluoromethyl)benzonitrile have been developed, targeting large-scale production. These processes emphasize nonchromatographic purification methods and the synthesis of compounds with high purity and yield, underscoring the importance of innovative approaches in industrial chemistry (Li et al., 2009).
Novel Electrolyte Additive for Lithium Ion Batteries
The compound has found applications beyond pharmaceuticals, such as in the development of high voltage lithium ion batteries. As a novel electrolyte additive, it improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, demonstrating the compound's versatility and potential in enhancing energy storage technologies (Huang et al., 2014).
Enhancement in Polymer Solar Cells
Another fascinating application is its use as an additive in polymer solar cells. The addition of 4-amino-2-(trifluoromethyl)benzonitrile has been shown to significantly increase power conversion efficiency, by facilitating better organization of polymer chains and enhancing electronic properties of the active layer, illustrating its potential to contribute to the development of more efficient renewable energy technologies (Jeong et al., 2011).
Safety And Hazards
The safety information for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the substance. Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .
properties
IUPAC Name |
4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDPZZROCNGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648650 | |
Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
CAS RN |
852569-35-8 | |
Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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